Cas no 2229318-45-8 (O-1-(5-phenylthiophen-2-yl)ethylhydroxylamine)

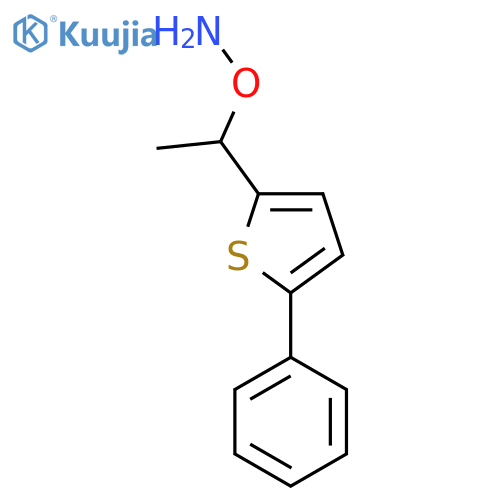

2229318-45-8 structure

商品名:O-1-(5-phenylthiophen-2-yl)ethylhydroxylamine

O-1-(5-phenylthiophen-2-yl)ethylhydroxylamine 化学的及び物理的性質

名前と識別子

-

- O-1-(5-phenylthiophen-2-yl)ethylhydroxylamine

- EN300-1860674

- O-[1-(5-phenylthiophen-2-yl)ethyl]hydroxylamine

- 2229318-45-8

-

- インチ: 1S/C12H13NOS/c1-9(14-13)11-7-8-12(15-11)10-5-3-2-4-6-10/h2-9H,13H2,1H3

- InChIKey: WDLNYNUIWLELKU-UHFFFAOYSA-N

- ほほえんだ: S1C(=CC=C1C(C)ON)C1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 219.07178521g/mol

- どういたいしつりょう: 219.07178521g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 194

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 63.5Ų

O-1-(5-phenylthiophen-2-yl)ethylhydroxylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1860674-0.5g |

O-[1-(5-phenylthiophen-2-yl)ethyl]hydroxylamine |

2229318-45-8 | 0.5g |

$1495.0 | 2023-09-18 | ||

| Enamine | EN300-1860674-0.1g |

O-[1-(5-phenylthiophen-2-yl)ethyl]hydroxylamine |

2229318-45-8 | 0.1g |

$1371.0 | 2023-09-18 | ||

| Enamine | EN300-1860674-2.5g |

O-[1-(5-phenylthiophen-2-yl)ethyl]hydroxylamine |

2229318-45-8 | 2.5g |

$3051.0 | 2023-09-18 | ||

| Enamine | EN300-1860674-5g |

O-[1-(5-phenylthiophen-2-yl)ethyl]hydroxylamine |

2229318-45-8 | 5g |

$4517.0 | 2023-09-18 | ||

| Enamine | EN300-1860674-10g |

O-[1-(5-phenylthiophen-2-yl)ethyl]hydroxylamine |

2229318-45-8 | 10g |

$6697.0 | 2023-09-18 | ||

| Enamine | EN300-1860674-1g |

O-[1-(5-phenylthiophen-2-yl)ethyl]hydroxylamine |

2229318-45-8 | 1g |

$1557.0 | 2023-09-18 | ||

| Enamine | EN300-1860674-0.05g |

O-[1-(5-phenylthiophen-2-yl)ethyl]hydroxylamine |

2229318-45-8 | 0.05g |

$1308.0 | 2023-09-18 | ||

| Enamine | EN300-1860674-0.25g |

O-[1-(5-phenylthiophen-2-yl)ethyl]hydroxylamine |

2229318-45-8 | 0.25g |

$1432.0 | 2023-09-18 | ||

| Enamine | EN300-1860674-1.0g |

O-[1-(5-phenylthiophen-2-yl)ethyl]hydroxylamine |

2229318-45-8 | 1g |

$1557.0 | 2023-06-03 | ||

| Enamine | EN300-1860674-10.0g |

O-[1-(5-phenylthiophen-2-yl)ethyl]hydroxylamine |

2229318-45-8 | 10g |

$6697.0 | 2023-06-03 |

O-1-(5-phenylthiophen-2-yl)ethylhydroxylamine 関連文献

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

2229318-45-8 (O-1-(5-phenylthiophen-2-yl)ethylhydroxylamine) 関連製品

- 81216-14-0(7-bromohept-1-yne)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 506-17-2(cis-Vaccenic acid)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量